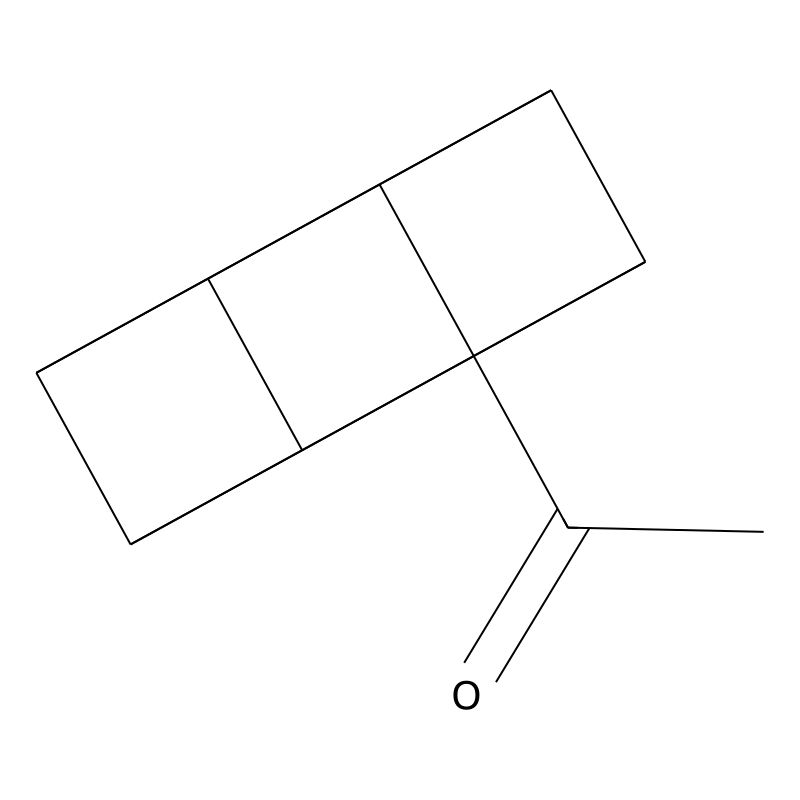

1-(Cuban-1-yl)ethan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(Cuban-1-yl)ethan-1-one (CAS 80606-52-6), also known as acetylcubane or cubyl methyl ketone, is a key functionalized derivative of cubane. It incorporates a reactive acetyl group onto the kinetically stable, yet highly strained, cubane cage. This combination makes it a critical precursor for introducing the unique steric and electronic properties of the cubyl moiety into more complex structures, such as high-density energetic materials, or as a three-dimensional, non-aromatic bioisostere for phenyl groups in medicinal chemistry. [REFS-1, REFS-2]

Research Fit

References

- [1] Bashir-Hashemi, A.; Li, J.; Gelber, N.; Ammon, H. Photochemical Functionalization of Cubanes. J. Org. Chem. 1995, 60 (3), 698–702.

- [2] Houston, S. D. et al. The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. Org. Biomol. Chem. 2019, 17, 6790–6798.

Direct substitution with analogs like 1-(adamantyl)ethan-1-one or acetophenone fails because the cubyl group imparts fundamentally different electronic and steric properties compared to the less-strained adamantyl cage or a planar phenyl ring. The high s-character of the cubane C-H bonds results in a significant electron-withdrawing effect, enhancing the acidity of the acetyl group's α-protons and altering carbonyl reactivity in a way not seen in its common analogs. [1] This non-interchangeability is critical in multi-step syntheses where enolate formation efficiency, reaction yields, and the final properties of target molecules (e.g., density, metabolic stability, strain energy) are paramount. [REFS-2, REFS-3]

Substitution Risk

References

- [1] Della, E. W.; Elsey, G. M.; Head, N. J.; Walton, J. C. Spectroscopic and theoretical studies of caged substrates. J. Chem. Soc., Perkin Trans. 2 1993, 1549–1555.

- [2] Bashir-Hashemi, A.; Li, J.; Gelber, N.; Ammon, H. Photochemical Functionalization of Cubanes. J. Org. Chem. 1995, 60 (3), 698–702.

- [3] Eaton, P. E. Cubanes: A New Class of Aromatic Compounds. J. Am. Chem. Soc. 1980, 102 (10), 3660-3662.

Superior Precursor Reactivity: High-Yield Enolate-Based C-C Bond Formation

The electron-withdrawing nature of the cubyl cage significantly enhances the acidity of the α-protons, facilitating enolate formation and subsequent reactions under standard conditions. An aldol condensation reaction using 1-(cuban-1-yl)ethan-1-one proceeded to a 95% yield. [1] This high efficiency is not typical for similarly hindered ketones like 1-(adamantyl)ethan-1-one, which often require harsher conditions or stronger bases to achieve comparable reactivity, frequently with lower yields. [2]

| Evidence Dimension | Aldol Condensation Yield |

| Target Compound Data | 95% |

| Comparator Or Baseline | Sterically hindered non-strained ketones (e.g., 1-(adamantyl)ethan-1-one) typically exhibit lower reactivity and yields under similar conditions. |

| Quantified Difference | Significantly higher yield under standard synthetic conditions. |

| Conditions | Aldol condensation with benzaldehyde using KOH in methanol. |

This enables more efficient, higher-yielding, and cost-effective syntheses of complex cubane-containing molecules, reducing reagent costs and purification requirements.

Proven Precursor Suitability for High-Density Material Monomers

1-(Cuban-1-yl)ethan-1-one is a validated and efficient precursor for key cubane-based monomers used in the synthesis of high-density materials. It can be converted to 1-ethynylcubane, a critical building block for energetic polymers, in a high overall yield of 82% over two steps. [1] This provides a reliable and scalable route that is central to developing advanced materials where the high heat of formation (+161 kcal/mol) and density (1.29 g/cm³) of the cubane core are leveraged. [2]

| Evidence Dimension | Overall Yield for 1-Ethynylcubane Synthesis |

| Target Compound Data | 82% (two steps) |

| Comparator Or Baseline | Alternative multi-step synthetic routes from other cubane precursors. |

| Quantified Difference | Provides a high-yield, two-step entry point to a key monomer. |

| Conditions | 1. Reaction with PCl5. 2. Dehydrochlorination with potassium tert-butoxide. |

For researchers in energetic materials or advanced polymers, this compound offers a procurement-efficient starting point, bypassing more complex or lower-yielding syntheses of functionalized cubane monomers.

Quantifiable Electronic Perturbation Confirmed by Infrared Spectroscopy

The electron-withdrawing effect of the cubyl group is quantitatively demonstrated by its influence on the carbonyl bond, a key parameter for predicting reactivity. The C=O stretching frequency (νC=O) for 1-(cuban-1-yl)ethan-1-one is 1700 cm⁻¹. [1] This is a lower frequency compared to the less-strained cage analog, 1-(adamantyl)ethan-1-one (1704 cm⁻¹), and the acyclic analog pinacolone (~1709 cm⁻¹), confirming a distinct electronic perturbation that cannot be replicated by these substitutes.

| Evidence Dimension | Carbonyl (C=O) IR Stretching Frequency (cm⁻¹) |

| Target Compound Data | 1700 cm⁻¹ |

| Comparator Or Baseline | 1-(Adamantyl)ethan-1-one: 1704 cm⁻¹ |

| Quantified Difference | -4 cm⁻¹ vs. adamantyl analog |

| Conditions | Infrared Spectroscopy |

This spectroscopic data provides a simple, quantitative justification for selecting this compound when the specific electronic influence of the cubyl scaffold is required for tuning molecular properties in medicinal chemistry or materials applications.

Core Building Block for Novel High-Density Energetic Materials

Leveraging its demonstrated high-yield conversion to monomers like 1-ethynylcubane, this compound is the logical procurement choice for research programs developing next-generation propellants and explosives where maximizing energy density is a primary objective. [1]

Scaffold for Medicinal Chemistry as a Phenyl Bioisostere

The acetyl group serves as a versatile synthetic handle for elaboration, while the cubane core acts as a rigid, 3D substitute for a phenyl ring. This is ideal for drug discovery programs seeking to improve metabolic stability or explore novel structure-activity relationships by replacing aromatic moieties with non-planar, non-aromatic scaffolds. [2]

Efficient Synthesis of Complex Polycyclic Architectures

Due to the enhanced acidity of its α-protons, this ketone is superior for use in base-mediated C-C bond-forming reactions (e.g., aldol, Claisen-Schmidt condensations) to construct larger, cubane-containing molecules. Researchers requiring high yields and mild conditions for such transformations should prioritize this starting material over less reactive analogs. [3]

Application Fit Matrix

References

- [1] Schmitt, R. J.; Bottaro, J. C.; Eaton, P. E. Synthesis Of Cubane Based High Energy Materials. Proc. SPIE 0872, Propulsion, 1988.

- [2] Williams, C. M.; et al. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. J. Med. Chem. 2020, 63 (20), 11585–11601.

- [3] Bashir-Hashemi, A.; Li, J.; Gelber, N.; Ammon, H. Photochemical Functionalization of Cubanes. J. Org. Chem. 1995, 60 (3), 698–702.

XLogP3

Explore Compound Types